REACTION_SMILES
|
[CH2:1]([CH2:2][CH2:3][CH3:4])[OH:5].[Cl:6][Si:7]([Cl:8])([Cl:9])[Cl:10]>>[CH2:1]([CH2:2][CH2:3][CH3:4])[O:5][Si:7]([Cl:6])([Cl:8])[Cl:9]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCCCO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl[Si](Cl)(Cl)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
CCCCO[Si](Cl)(Cl)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |